molecular formula C9H5F5O2 B13595129 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone

2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B13595129
M. Wt: 240.13 g/mol
InChI Key: SVRJIGQKLPBPEL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone is a fluorinated aromatic ketone featuring a difluoroacetophenone core substituted with a trifluoromethoxy group at the ortho position of the phenyl ring. Fluorinated ethanones are widely studied for their chemical stability, electronic effects, and applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in synthesis .

Properties

Molecular Formula

C9H5F5O2

Molecular Weight

240.13 g/mol

IUPAC Name

2,2-difluoro-1-[2-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5F5O2/c10-8(11)7(15)5-3-1-2-4-6(5)16-9(12,13)14/h1-4,8H

InChI Key

SVRJIGQKLPBPEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Overview

The synthesis of this compound generally involves:

  • Introduction of the difluoromethyl ketone moiety onto an aromatic ring.
  • Installation or presence of the trifluoromethoxy group on the aromatic ring.
  • Use of fluorinated building blocks or fluorination reagents.
  • Application of nucleophilic substitution, oxidation, and coupling reactions under controlled conditions.

Preparation Methods

Nucleophilic Aromatic Substitution and Difluoromethylation

One approach involves nucleophilic aromatic substitution on a suitably substituted aryl halide, followed by difluoromethylation steps:

  • Starting from 2-fluorobenzaldehyde derivatives, nucleophilic substitution with fluorinated alkoxy groups (e.g., trifluoromethoxy phenol derivatives) can be performed under nitrogen atmosphere using triphenylphosphine and diethyl azodiformate (DEAD) in tetrahydrofuran (THF) at 5–50 °C for 0.5 to 24 hours. This leads to the formation of difluoroethoxy-substituted intermediates.

  • Subsequent oxidation or transformation steps convert these intermediates into the target difluoromethyl ketone structure.

Base-Mediated Dehydrosulfonylation of Difluoromethylated Benzoates

A robust method to access difluoromethyl ketones involves:

  • Preparation of a-(phenylsulfonyl)difluoromethylated benzoates from reactions between simple aldehydes and reagents like phenylsulfonyl difluoromethyl (PhSO2CF2H) or its trimethylsilyl derivative (TMSCF2SO2Ph).

  • These intermediates undergo base-mediated dehydrosulfonylation using lithium bis(trimethylsilyl)amide (LHMDS) in THF at room temperature, yielding 1-aryl-2,2-difluoro enol benzoates, which are precursors to the difluoromethyl ketone functionality.

  • This method provides moderate to good yields and allows for structural diversity in the aromatic moiety.

Oxidation and Functional Group Transformations via Diazo Intermediates

Another route involves:

  • Formation of alkyl aryl ethers by nucleophilic aromatic substitution between sodium alkoxides and 2-fluorobenzaldehyde.

  • Oxidation of the aldehyde group to carboxylic acid using silver oxide prepared in situ.

  • Conversion of the carboxylic acid to α-diazoketones via reaction with ethyl chloroformate and diazomethane under cold conditions.

  • Subsequent transformations of the diazoketone intermediate can lead to the target difluoromethyl ketones or related derivatives.

Fluorination via Difluoro Enol Silyl Ethers

  • Difluoro enol silyl ethers can be synthesized from trifluoromethyl ketones and used as versatile intermediates.

  • These intermediates undergo trifluoromethylthiolation or trifluoromethylation reactions using reagents such as N-trifluoromethylthiodibenzenesulfonimide or FeCl2 catalysts in dry acetonitrile at room temperature.

  • The resulting products include difluoro-substituted ketones with trifluoromethylthio or trifluoromethyl groups on the aromatic ring.

Data Summary Table of Key Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Reaction Type Yield (%) Notes Reference
1 2-Thiopropyl-3-trifluoromethyl phenol, difluoroethanol Triphenylphosphine, DEAD, THF, N2 atmosphere, 5–50 °C, 0.5–24 h Nucleophilic substitution Not specified Intermediate synthesis of difluoroethoxy derivatives
2 Simple aldehydes + PhSO2CF2H or TMSCF2SO2Ph LHMDS in THF, room temperature Base-mediated dehydrosulfonylation Moderate to good Preparation of 1-aryl-2,2-difluoro enol benzoates
3 2-Fluorobenzaldehyde + sodium alkoxide Silver oxide oxidation (in situ), ethyl chloroformate, diazomethane, 0 °C Oxidation and diazoketone formation 38% (acid intermediate) Multi-step route via diazoketone intermediate
4 Trifluoromethyl ketones N-trifluoromethylthiodibenzenesulfonimide, KF, MeCN, RT Trifluoromethylthiolation 55–67 Use of difluoro enol silyl ethers as intermediates

Notes on Method Selection

  • The base-mediated dehydrosulfonylation method (Method 2) is advantageous for its operational simplicity and ability to generate diverse substituted aromatic difluoromethyl ketones.

  • The nucleophilic aromatic substitution approach (Method 1) is suitable when starting from phenol derivatives bearing trifluoromethoxy groups, allowing direct installation of the fluorinated ether moiety.

  • The diazoketone intermediate route (Method 3) is more complex but provides opportunities for further functionalization via transition metal-catalyzed reactions.

  • The difluoro enol silyl ether pathway (Method 4) offers a modern approach with potential for late-stage functionalization and incorporation of trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Difluoro vs. Trifluoro Derivatives

  • 2,2-Difluoro vs. Synthetic Routes: Trifluoro derivatives often employ trifluoroacetic anhydride () or Pd-catalyzed coupling (), whereas difluoro analogs use silyl enolate chemistry () or nucleophilic fluorination .

Physical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
2,2-Difluoro-1-(4-methoxyphenyl)ethanone C9H8F2O2 186.16 Not reported 1.22 (predicted)
2,2-Difluoro-1-(3-methyl-5-(methylthio)phenyl)ethanone C10H10F2OS 216.25 300.7 (predicted) 1.22 (predicted)
2,2-Difluoro-1-(2-thienyl)ethanone C6H4F2OS 162.16 Not reported Not reported
  • Notable Trends: Thienyl and methylthio substituents increase molecular weight and boiling points. Methoxy groups reduce density slightly compared to halogenated derivatives.

General Approaches for Difluoroethanones

  • Pd-Catalyzed α-Arylation: Used for synthesizing 2,2-difluoro-1-(pyrrolidin-1-yl)ethanone derivatives via coupling with aryl bromides ().
  • Fries Rearrangement: Applied to trifluoroacetophenones (e.g., 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone, ), suggesting adaptability for difluoro systems with proper catalysts.
  • Nucleophilic Fluorination : Substitution of chloro or hydroxyl groups with fluorine using agents like KF or AgF .

Case Study: 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone

Step 1 : Bromination of 2-(trifluoromethoxy)phenyl derivatives.

Step 2: Pd-catalyzed coupling with 2,2-difluoro-1-(trimethylsilyl)ethanone.

Step 3 : Acidic workup to yield the target compound.

Biological Activity

2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone, a fluorinated organic compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone is C9H5F5O2C_9H_5F_5O_2, with a molecular weight of 240.1293 g/mol. It is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, a study investigating various fluorinated derivatives found that the introduction of fluorine increases the lipophilicity of the compounds, enhancing their ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. In particular, compounds with trifluoromethyl groups demonstrated increased potency against human cancer cell lines compared to their non-fluorinated counterparts .

Table 1: Cytotoxicity Data of Fluorinated Compounds

CompoundCell LineIC50 (µM)
Compound AHepG21.85
Compound BMRC54.05
2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanoneMV4-11TBD

Histone Deacetylase Inhibition

Another area of interest is the inhibition of histone deacetylases (HDACs). Fluorinated compounds have been shown to inhibit HDACs effectively, which play a crucial role in cancer progression. A study highlighted that fluorinated derivatives exhibited stronger inhibition of HDACs compared to non-fluorinated versions. The compound with a trifluoromethyl substituent showed IC50 values as low as 0.88 µM against specific HDAC isoforms .

Table 2: HDAC Inhibition Potency

CompoundHDAC TargetIC50 (µM)
LargazoleHDAC1-33.64
Trifluoromethyl DerivativeHDAC1-30.88
2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanoneTBDTBD

The mechanism through which 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone exerts its biological effects is believed to involve the modulation of gene expression via HDAC inhibition. The presence of fluorine atoms enhances the compound's ability to interact with target proteins involved in cellular signaling pathways.

Case Studies

  • Fluorinated Compound Efficacy : A research study evaluated various fluorinated compounds for their efficacy against different cancer cell lines. The results indicated that those with higher degrees of fluorination exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
  • In Vivo Studies : In vivo experiments conducted on animal models demonstrated that compounds similar to 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone did not show significant toxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed α-arylation of trimethylsilyl enolates. Key parameters include:

  • Temperature : Maintain 0–10°C during fluorination to prevent side reactions.
  • Catalysts : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for coupling reactions .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/acetone mixtures for high purity .
    • Monitoring : Track reaction progress using GC-MS or TLC (Rf ≈ 0.5 in hexane/EtOAc 4:1) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm fluorine substitution patterns (¹⁹F NMR: δ -110 to -120 ppm for CF₃O; δ -90 to -100 ppm for CF₂) .
  • XRD : Refine crystal structures using SHELXL (monoclinic P2₁/c space group, Z = 4) for absolute configuration .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 281.0652 for C₁₀H₆F₅O₂) .

Q. What are the primary chemical reactions involving this fluorinated ketone?

  • Reactivity Profile :

  • Reduction : Convert the ketone to a secondary alcohol using NaBH₄ in THF (yield >80%) .
  • Oxidation : Form carboxylic acids via KMnO₄ in acidic conditions (caution: overoxidation risks) .
  • Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .

Advanced Research Questions

Q. How do structural modifications (e.g., CF₃O vs. CF₃ substitution) alter the compound’s biological interactions?

  • Case Study : Replace the trifluoromethoxy group with CF₃ and compare binding affinities to cytochrome P450 enzymes using molecular docking (AutoDock Vina).

  • Findings : CF₃O enhances π-π stacking with aromatic residues (ΔG ≈ -9.2 kcal/mol vs. -8.5 kcal/mol for CF₃) .
    • Experimental Design : Synthesize analogs (e.g., 2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanone) and assay inhibitory potency via fluorescence quenching .

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

  • Contradiction Analysis :

  • Issue : Discrepancies in bond lengths (XRD vs. DFT calculations).
  • Resolution : Use high-resolution synchrotron XRD (λ = 0.7 Å) and B3LYP/6-311+G(d,p) optimization to reconcile data. SHELXL refinement with TWINABS is critical for twinned crystals .

Q. What strategies optimize yield in large-scale synthesis while minimizing fluorine loss?

  • Process Chemistry :

  • Flow Reactors : Achieve 95% yield in continuous flow systems (residence time: 30 min, 50°C) vs. 78% in batch .
  • Fluorine Retention : Use HF scavengers (e.g., KF/18-crown-6) during workup .

Key Methodological Recommendations

  • Crystallography : Always refine structures with SHELXL and validate using R-factor convergence (<5%) .
  • Fluorination : Prioritize anhydrous conditions to avoid hydrolysis of CF₃O groups .
  • Biological Assays : Use surface plasmon resonance (SPR) for real-time binding kinetics with immobilized enzymes .

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